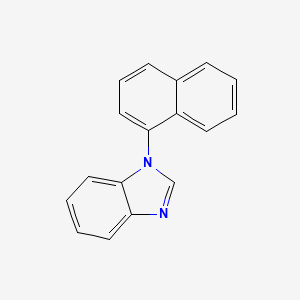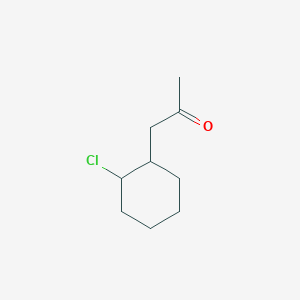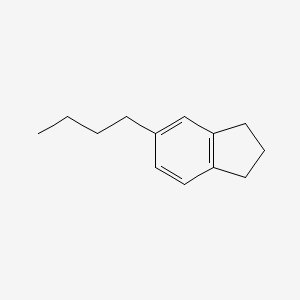
5-Butyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring The compound’s structure includes a butyl group attached to the fifth carbon of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 5-butylindene in the presence of a palladium catalyst can yield this compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of indene derivatives on a larger scale. The process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated indenes and other functionalized derivatives.
Applications De Recherche Scientifique
5-Butyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Butyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Indane: A parent compound with a similar bicyclic structure but without the butyl group.
1-Methylindane: A derivative with a methyl group attached to the indane ring.
2-Methylindane: Another derivative with a methyl group at a different position on the indane ring.
Uniqueness: 5-Butyl-2,3-dihydro-1H-indene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs .
Propriétés
Numéro CAS |
92013-22-4 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
5-butyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18/c1-2-3-5-11-8-9-12-6-4-7-13(12)10-11/h8-10H,2-7H2,1H3 |
Clé InChI |
UJGOUXAEHNPLGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(CCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


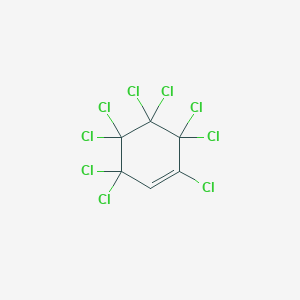

![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
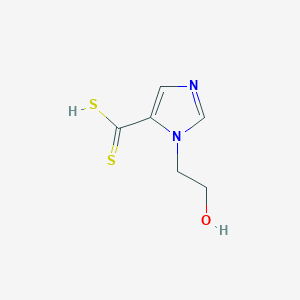
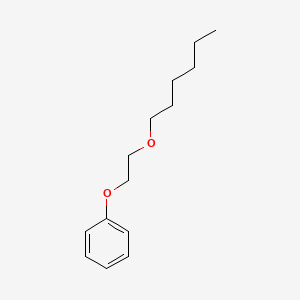
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
